An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)boronic acid: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to (2-Chloro-3-methoxyphenyl)boronic acid: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
(2-Chloro-3-methoxyphenyl)boronic acid is a substituted phenylboronic acid that serves as a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern offers steric and electronic properties that can be exploited in the design and synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of (2-Chloro-3-methoxyphenyl)boronic acid.
Core Properties
A summary of the key physical and chemical properties of (2-Chloro-3-methoxyphenyl)boronic acid is presented below.
| Property | Value | Source |
| Chemical Formula | C₇H₈BClO₃ | [1] |
| Molecular Weight | 186.40 g/mol | [1] |
| CAS Number | 854778-30-6 | [1] |
| Appearance | White to off-white solid | Generic observation for similar compounds |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, THF, and DMF. Sparingly soluble in water. | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The protons on the phenyl ring will exhibit splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The acidic protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift. The aromatic carbons will appear in the typical downfield region (110-160 ppm), with their specific shifts influenced by the chloro and methoxy substituents. The methoxy carbon will resonate in the upfield region (around 55-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of (2-Chloro-3-methoxyphenyl)boronic acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
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O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
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C-H stretching (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
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C-H stretching (aliphatic): Peaks for the methoxy group appearing just below 3000 cm⁻¹.
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C=C stretching (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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B-O stretching: A strong band typically observed in the 1310-1380 cm⁻¹ region.
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C-O stretching (aryl ether): A band in the 1200-1275 cm⁻¹ region.
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C-Cl stretching: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of (2-Chloro-3-methoxyphenyl)boronic acid will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways may involve the loss of water, the methoxy group, or the entire boronic acid moiety.
Experimental Protocols
Synthesis of (2-Chloro-3-methoxyphenyl)boronic acid
A plausible synthetic route to (2-Chloro-3-methoxyphenyl)boronic acid involves the ortho-lithiation of 1-chloro-2-methoxybenzene followed by reaction with a trialkyl borate and subsequent hydrolysis. This method is analogous to the synthesis of similar substituted phenylboronic acids.[3][4]
Reaction Scheme:
Figure 1: Synthesis of (2-Chloro-3-methoxyphenyl)boronic acid.
Detailed Methodology:
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Lithiation: Dissolve 1-chloro-2-methoxybenzene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
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Borylation: To the resulting solution of the lithiated intermediate, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Hydrolysis: Carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. Stir the biphasic mixture vigorously for 1-2 hours to facilitate the hydrolysis of the boronate ester.
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Work-up and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure (2-Chloro-3-methoxyphenyl)boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
(2-Chloro-3-methoxyphenyl)boronic acid is a versatile coupling partner in the Suzuki-Miyaura reaction, enabling the formation of biaryl structures. A general protocol for the coupling with an aryl halide is provided below.[5][6][7]
Reaction Scheme:
Figure 2: Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
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Reaction Setup: In a reaction vessel, combine (2-Chloro-3-methoxyphenyl)boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, which is often a mixture such as toluene/ethanol/water or dioxane/water, to the reaction vessel. The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Reactivity and Applications
The primary application of (2-Chloro-3-methoxyphenyl)boronic acid lies in its utility as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] The presence of the chloro and methoxy substituents on the phenyl ring influences the electronic and steric nature of the boronic acid, which can affect its reactivity and the properties of the resulting products.
The electron-withdrawing nature of the chlorine atom can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. The ortho-methoxy group can potentially coordinate to the palladium center, influencing the regioselectivity and efficiency of the coupling reaction. These electronic and steric factors make (2-Chloro-3-methoxyphenyl)boronic acid a useful tool for fine-tuning the properties of target molecules in drug discovery and materials science.
Biological and Pharmacological Activity
While there is no specific information available on the biological or pharmacological activity of (2-Chloro-3-methoxyphenyl)boronic acid itself, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry. Phenylboronic acid derivatives are known to exhibit a range of biological activities, including acting as enzyme inhibitors and as sensors for carbohydrates.[3][10][11] Their ability to form reversible covalent bonds with diols is a key feature that has been exploited in the design of therapeutic agents and diagnostic tools. Further research is warranted to explore the potential biological activities of (2-Chloro-3-methoxyphenyl)boronic acid and its derivatives.
Safety Information
(2-Chloro-3-methoxyphenyl)boronic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. General safety measures include:
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Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Working in a well-ventilated area or a fume hood.
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Avoiding inhalation of dust and contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.
This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of (2-Chloro-3-methoxyphenyl)boronic acid. As a versatile building block, it holds potential for the development of novel compounds with applications in various scientific disciplines. Further research into its specific properties and applications is encouraged to fully unlock its synthetic potential.
References
- 1. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]


